molecular formula C7H2Br2F2O B1423688 2,3-Dibromo-5,6-difluorobenzaldehyde CAS No. 1263377-81-6

2,3-Dibromo-5,6-difluorobenzaldehyde

Cat. No.: B1423688
CAS No.: 1263377-81-6
M. Wt: 299.89 g/mol
InChI Key: FSVOKYWVYDGMNB-UHFFFAOYSA-N
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Description

2,3-Dibromo-5,6-difluorobenzaldehyde is a useful research compound. Its molecular formula is C7H2Br2F2O and its molecular weight is 299.89 g/mol. The purity is usually 95%.
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Biological Activity

2,3-Dibromo-5,6-difluorobenzaldehyde (C₇H₂Br₂F₂O) is an organic compound characterized by its unique arrangement of two bromine and two fluorine atoms attached to a benzaldehyde structure. This configuration significantly influences its chemical behavior and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular structure of this compound includes:

  • Functional Groups : Aldehyde (-CHO), bromine (Br), and fluorine (F) substituents.
  • Molecular Weight : Approximately 299.90 g/mol.
  • Reactivity : The presence of electron-withdrawing halogen atoms enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.

Anticancer Properties

Research indicates that compounds with similar halogenated structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of dibromofluorobenzaldehydes can inhibit cell proliferation in various cancer cell lines. The specific mechanisms include:

  • Inhibition of Microtubule Formation : Compounds derived from halogenated benzaldehydes have been reported to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Enzymatic Pathways : The interaction with specific enzymes can modulate pathways involved in cancer progression.

Antimicrobial Activity

This compound has been explored for its antibacterial properties:

  • Inhibition of Bacterial Growth : Similar compounds have shown potent inhibitory effects against Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated minimum inhibitory concentrations (MICs) below 1 μg/mL against strains such as Bacillus subtilis and Staphylococcus aureus .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Halogen Bonding : The presence of bromine and fluorine allows for unique non-covalent interactions that can influence the reactivity and binding affinity towards biomolecules .

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of halogenated benzaldehyde derivatives found that compounds similar to this compound exhibited robust antiproliferative activities against human cancer cell lines. The results indicated that these compounds could induce G2/M cell cycle arrest through microtubule disruption .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of halogenated benzamide derivatives revealed that compounds with structural similarities to this compound displayed significant antimicrobial activity against resistant bacterial strains. The study reported MIC values ranging from 0.25 to 1 μg/mL against Bacillus subtilis .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-Bromo-2,6-difluorobenzaldehydeC₇H₄BrF₂OContains one bromine and two fluorine atoms
4-Bromo-2,5-difluorobenzaldehydeC₇H₄BrF₂OVariation in bromine placement
2-Bromo-5-fluorobenzaldehydeC₇H₅BrFFewer halogens; different reactivity

The comparative analysis highlights that while similar compounds share structural features, the specific arrangement of halogens in this compound enhances its reactivity and biological activity.

Properties

IUPAC Name

2,3-dibromo-5,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F2O/c8-4-1-5(10)7(11)3(2-12)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVOKYWVYDGMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.